Cas no 91328-72-2 (3a(1H)-Pentalenemethanol, hexahydro-)

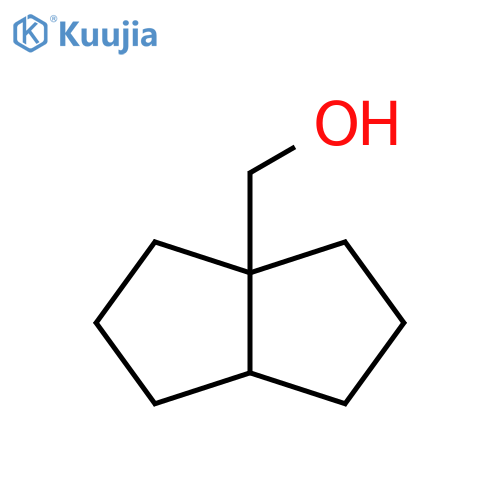

91328-72-2 structure

商品名:3a(1H)-Pentalenemethanol, hexahydro-

3a(1H)-Pentalenemethanol, hexahydro- 化学的及び物理的性質

名前と識別子

-

- 3a(1H)-Pentalenemethanol, hexahydro-

- (octahydropentalen-3a-yl)methanol

- 91328-72-2

- [(3ar,6ar)-octahydropentalen-3a-yl]methanol

- 84556-89-8

- EN300-7328395

- cis-Hexahydropentalen-3a(1H)-yl)methanol

- EN300-7162284

-

- インチ: 1S/C9H16O/c10-7-9-5-1-3-8(9)4-2-6-9/h8,10H,1-7H2

- InChIKey: WCEHOCBXUOGBHX-UHFFFAOYSA-N

- ほほえんだ: C1C2C(CO)(CCC2)CC1

計算された属性

- せいみつぶんしりょう: 140.120115130g/mol

- どういたいしつりょう: 140.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.028±0.06 g/cm3(Predicted)

- ふってん: 219.3±8.0 °C(Predicted)

- 酸性度係数(pKa): 15.14±0.10(Predicted)

3a(1H)-Pentalenemethanol, hexahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7328395-0.05g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 0.05g |

$493.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-1.0g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 1.0g |

$1857.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-5.0g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 5.0g |

$5387.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-0.1g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 0.1g |

$644.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-0.5g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 0.5g |

$1449.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-10.0g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 10.0g |

$7988.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-0.25g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 0.25g |

$920.0 | 2023-07-06 | ||

| Enamine | EN300-7328395-2.5g |

(octahydropentalen-3a-yl)methanol |

91328-72-2 | 2.5g |

$3641.0 | 2023-07-06 |

3a(1H)-Pentalenemethanol, hexahydro- 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

91328-72-2 (3a(1H)-Pentalenemethanol, hexahydro-) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬